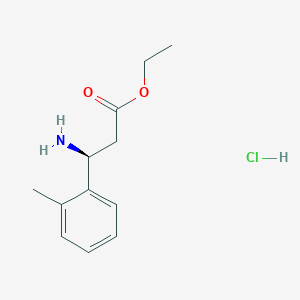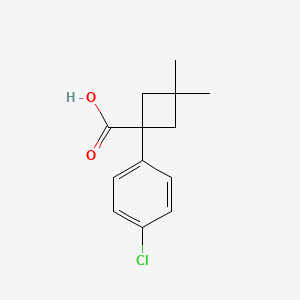
1-(4-氯苯基)-3,3-二甲基环丁烷-1-羧酸
描述
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, commonly referred to as 4-CPCCA, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic carboxylic acid with a molecular formula of C10H11ClO2 and a molecular weight of 198.64 g/mol. 4-CPCCA is a colorless, crystalline solid that is soluble in most organic solvents and has a melting point of 40-42°C. Its structure consists of a phenyl ring with a chlorine atom attached to the fourth carbon, and a dimethylcyclobutane ring attached to the carboxylic acid group.
科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their biological activities. The compound can serve as a precursor in the synthesis of indole derivatives that exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . These derivatives are crucial for developing new drugs that bind with high affinity to multiple receptors.
Development of Antiviral Agents
The structural flexibility of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid allows for the creation of antiviral agents. By modifying the cyclobutane core, researchers can synthesize compounds with potential inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds such as paclobutrazol, a member of the triazole family, have been shown to mediate their growth-regulating properties by altering the levels of important plant hormones including gibberellins, abscisic acid, and cytokinins .
Biochemical Pathways
Paclobutrazol, a compound structurally similar to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, affects the isoprenoid pathway. It inhibits gibberellin synthesis and increases cytokinin levels, leading to a reduction in stem elongation. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, resulting in the production of abscisic acid .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Paclobutrazol has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .
属性
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUNPOLMOJEGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





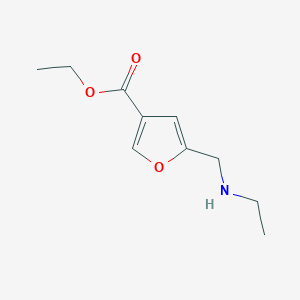
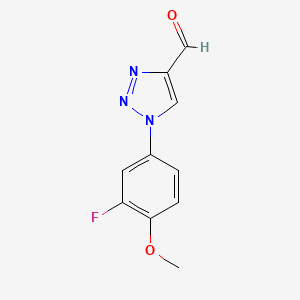

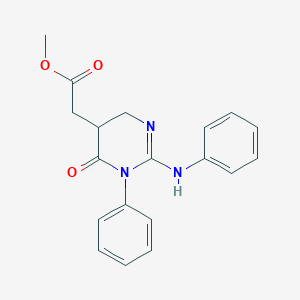

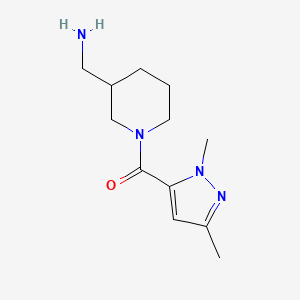
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

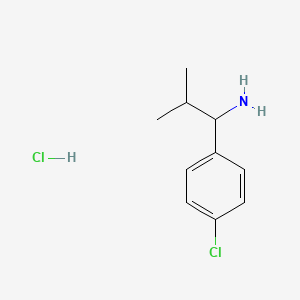
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)
